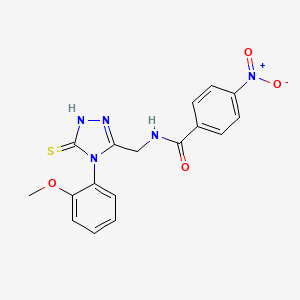

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Description

The compound N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a 4-nitrobenzamide moiety at the methylene bridge. The thioxo group at position 5 stabilizes the triazole ring through tautomerism, favoring the thione form . Its synthesis likely involves cyclization of hydrazinecarbothioamide precursors under basic conditions, analogous to methods described for related triazoles .

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-26-14-5-3-2-4-13(14)21-15(19-20-17(21)27)10-18-16(23)11-6-8-12(9-7-11)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMVPQZMUTCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is C17H15N5O4S with a molecular weight of 385.4 g/mol. The compound features a triazole ring and a nitrobenzamide moiety, which are known to contribute to its bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit diverse antimicrobial activities. Specifically, derivatives of triazoles have been shown to possess significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Profiles

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

These results suggest that the compound has moderate antibacterial properties, particularly against Gram-negative bacteria such as Klebsiella pneumoniae .

Anticancer Activity

The anticancer potential of N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has been evaluated in various cancer cell lines. Studies utilizing the MTT assay demonstrated that this compound exhibits cytotoxic effects against glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| U87 | 15 |

| MDA-MB-231 | 25 |

The data indicates that the compound is more effective against U87 cells compared to MDA-MB-231 cells .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Results showed that N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has a notable ability to scavenge free radicals.

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide | 78% at 50 µM |

| Ascorbic Acid | 90% at 50 µM |

This suggests that while the compound exhibits good antioxidant properties, it is slightly less effective than ascorbic acid .

Scientific Research Applications

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays, notably the DPPH radical scavenging method. Studies indicate that derivatives of triazole compounds exhibit strong antioxidant activity, often surpassing that of established antioxidants like ascorbic acid. For instance, compounds derived from similar triazole structures demonstrated antioxidant capabilities significantly higher than ascorbic acid .

Table 1: Antioxidant Activity Comparison

Anticancer Properties

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has been subjected to anticancer evaluations against various cancer cell lines. Notably, it has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results revealed that the compound is more cytotoxic towards U-87 cells compared to MDA-MB-231 cells .

Table 2: Anticancer Activity Assessment

Antidiabetic Potential

Recent studies have explored the antidiabetic properties of N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide and its derivatives. The compound has been synthesized and tested against α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated promising inhibitory activity against this enzyme, suggesting potential for managing postprandial blood glucose levels .

Table 3: Antidiabetic Activity Results

| Compound Name | α-glucosidase Inhibition (%) | Reference |

|---|---|---|

| N-((4-(2-methoxyphenyl)-5-thioxo... | 65 | |

| Standard Drug (Acarbose) | 70 |

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various derivatives of triazole compounds including N-((4-(2-methoxyphenyl)-5-thioxo... demonstrated enhanced biological activities across multiple assays. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures before biological testing .

Case Study 2: Mechanistic Studies on Anticancer Activity

Research involving the mechanism of action for anticancer activity revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This was supported by flow cytometry analysis which showed increased annexin V staining in treated cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogous 1,2,4-triazole derivatives:

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target compound’s C=S stretch (~1247–1255 cm⁻¹) aligns with triazole-thiones in . The 4-nitrobenzamide introduces NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), absent in methyl or methoxy analogs . Compounds with acetyl or ester groups (e.g., 8a–c in ) exhibit C=O stretches at 1605–1719 cm⁻¹, while the target’s benzamide C=O is expected near 1660–1680 cm⁻¹ .

NMR and MS :

- The 2-methoxyphenyl group in the target compound would show distinct aromatic proton splitting (e.g., para-substituted methoxy at ~3.8 ppm for OCH₃), differing from halogenated (e.g., 2,4-difluorophenyl in ) or benzyl-substituted analogs .

- Mass spectra of similar compounds (e.g., 6 in ) show fragmentation patterns dominated by benzamide or heterocyclic cleavages, which the nitro group may alter due to its stabilizing effects .

Crystallographic and Stability Considerations

- The X-ray structure of N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (R factor = 0.035) reveals planar triazole rings and hydrogen-bonding networks stabilized by the sulfanylidene group . The target’s nitro group may enhance molecular packing via dipole interactions.

- Thione tautomers (vs. thiols) are thermodynamically favored, as confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide, and how do reaction conditions influence yield?

- Methodology : The compound’s core 1,2,4-triazole ring can be synthesized via cyclization of thiosemicarbazides or hydrazides under reflux conditions. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol yields intermediates . Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and purity. Monitor by TLC and purify via recrystallization.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- FT-IR : Identify thioamide (C=S) stretches near 1250–1350 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .

- Single-crystal X-ray diffraction : Employ SHELX for refinement (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles, particularly the thione tautomer .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology : Prioritize antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Use DMSO as a solubilizing agent (≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can tautomeric equilibria (thione-thiol) of the 1,2,4-triazole ring impact biological activity, and how are they analyzed?

- Methodology : Perform solid-state vs. solution-phase studies :

- X-ray crystallography : Resolves the dominant tautomer (e.g., thione form in crystal lattices) .

- UV-Vis spectroscopy : Monitor tautomeric shifts in polar solvents (e.g., DMSO vs. chloroform) .

- DFT calculations : Compare experimental data with theoretical energy minima (e.g., Gaussian09 at B3LYP/6-31G* level) to predict tautomer stability .

Q. How should researchers address contradictions in crystallographic data, such as bond-length discrepancies in the triazole ring?

- Methodology :

- Validate refinement parameters : Ensure data-to-parameter ratios >15:1 and low R-factors (<0.05) using SHELXL .

- Check for disorder : Use ORTEP-3 to visualize thermal ellipsoids; apply restraints if atomic positions are ambiguous .

- Cross-validate : Compare with structurally analogous compounds (e.g., N-[(4-amino-5-sulfanylidene-triazol-3-yl)methyl]benzamide derivatives) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodology :

- Lipinski’s Rule : Assess logP (use HPLC to measure partitioning) and hydrogen bond donors/acceptors .

- Pro-drug modification : Introduce hydrolyzable groups (e.g., esterification of nitrobenzamide) to enhance membrane permeability .

- Micronization : Reduce particle size via ball milling to improve dissolution rates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with antimicrobial potency using regression models .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.